3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220034-29-6
VCID: VC2685943
InChI: InChI=1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-9-8-15-11-12-6-7-14-10-12;/h1-5,12,14H,6-11H2;1H
SMILES: C1CNCC1COCCOC2=CC=CC=C2.Cl
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75 g/mol

3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride

CAS No.: 1220034-29-6

Cat. No.: VC2685943

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.75 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride - 1220034-29-6

Specification

CAS No. 1220034-29-6
Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
IUPAC Name 3-(2-phenoxyethoxymethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-9-8-15-11-12-6-7-14-10-12;/h1-5,12,14H,6-11H2;1H
Standard InChI Key WVGSCNKBZIFJRA-UHFFFAOYSA-N
SMILES C1CNCC1COCCOC2=CC=CC=C2.Cl
Canonical SMILES C1CNCC1COCCOC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characterization

3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride belongs to the chemical class of substituted pyrrolidines. The compound is characterized by several key identifiers that facilitate its recognition and categorization in chemical databases and research literature.

Basic Identification Parameters

The following table presents the essential identification parameters for this compound:

ParameterValue
Common Name3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride
CAS Number1220034-29-6
Molecular FormulaC₁₃H₂₀ClNO₂
Molecular Weight257.75 g/mol
MDL NumberMFCD13560209

The compound is registered with the Chemical Abstracts Service (CAS) under the number 1220034-29-6, providing a unique identifier that distinguishes it from other chemical entities . Its molecular formula, C₁₃H₂₀ClNO₂, indicates the precise atomic composition, consisting of 13 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Structural Features

The molecular structure of 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride consists of several key components:

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

  • A phenoxy group (aromatic ring connected to an oxygen atom)

  • An ethoxy methyl linker that connects the pyrrolidine ring to the phenoxy group

  • A hydrochloride salt form, which enhances water solubility

This structural arrangement is significant as it provides the compound with specific spatial configurations that may influence its biological activity and chemical reactivity.

Physicochemical Properties

The physicochemical properties of 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride determine its behavior in various environments and its potential applications in pharmaceutical research.

Chemical Properties

3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride possesses several chemical functionalities that influence its reactivity:

  • The pyrrolidine nitrogen provides a basic center, which is protonated in the hydrochloride salt form

  • The ether linkages (phenoxy and ethoxy groups) serve as hydrogen bond acceptors

  • The phenyl ring may participate in π-π interactions with aromatic systems

The compound is classified as an irritant according to hazard information, suggesting it may cause irritation upon contact with skin, eyes, or mucous membranes .

Relationship to Similar Compounds and Analogues

3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride belongs to a broader class of substituted pyrrolidines that have garnered significant attention in pharmaceutical research.

Pyrrolidine Analogues and Their Significance

Research has shown that related compounds, specifically 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, exhibit significant pharmacological activity as potent and balanced norepinephrine (NE) and serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibitors . These compounds, structurally similar to 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride, have demonstrated suitable in vitro pharmacokinetic properties for orally administered, CNS-targeted drugs .

Of particular interest is compound 39b from this class, which was identified as a potent norepinephrine and serotonin reuptake inhibitor (NSRI) with minimal off-target activity . This compound demonstrated robust efficacy in the spinal nerve ligation model of pain behavior, suggesting potential therapeutic applications in pain management .

Structural Comparisons

SupplierCatalog NumberPackage Size
VWR (Matrix Scientific)049807-500MG500 mg
VWR (Matrix Scientific)049807-2.5G2.5 g

These packaging options cater to different research needs, from initial screening to larger-scale studies .

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